2-Bromo-6-methoxy-4-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

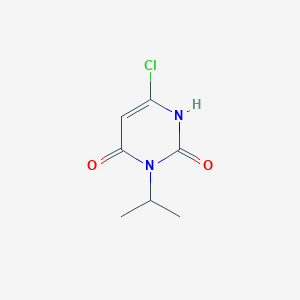

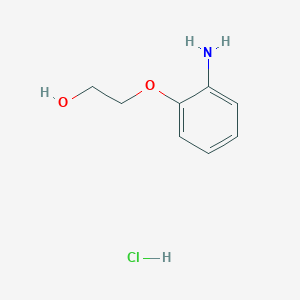

2-Bromo-6-methoxy-4-nitrobenzonitrile is a chemical compound with the CAS Number: 2248321-51-7 . It has a molecular weight of 257.04 and is typically stored at room temperature . The compound is usually in the form of a powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Methoxy-2-nitrobenzonitrile can be prepared by reacting 3-nitro-4-bromoanisole with cuprous cyanide in dimethylformamide .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C8H5BrN2O3/c1-14-8-3-5(11(12)13)2-7(9)6(8)4-10/h2-3H,1H3 .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 364.5±27.0 °C at 760 mmHg . The compound has a molar refractivity of 43.7±0.4 cm3 and a polar surface area of 79 Å2 .Wissenschaftliche Forschungsanwendungen

Herbicide Resistance in Transgenic Plants

Research has demonstrated the potential of introducing a bacterial gene for a specific nitrilase into plants, conferring resistance to the herbicide bromoxynil, a photosynthetic inhibitor. The gene, sourced from Klebsiella ozaenae, enables transgenic tobacco plants to metabolize bromoxynil into a non-toxic metabolite, showcasing a novel approach to achieving herbicide resistance in crops through biotechnological methods (Stalker, Mcbride, & Malyj, 1988).

Anaerobic Biotransformation of Herbicides

Another study has explored the anaerobic biodegradation of bromoxynil and its transformation product, demonstrating their degradation under various anaerobic conditions. The process involves reductive debromination to cyanophenol, which further degrades, indicating the feasibility of environmentally friendly methods for the removal of such herbicides from contaminated sites (Knight, Berman, & Häggblom, 2003).

Spectroscopic and Nonlinear Optical Properties

The equilibrium geometric structure, spectroscopic properties, and nonlinear optical (NLO) properties of 5-Bromo-2-methoxybenzonitrile have been investigated, highlighting its potential applications in materials science for frequency doubling and Second Harmonic Generation (SHG). This research provides insights into the molecule's utility in developing NLO materials (Kumar & Raman, 2017).

Antibacterial Activity of Heterocyclic Compounds

A study on the synthesis, characterization, and antibacterial activity of a heterocyclic compound derived from Chalcone underlines the potential of using such compounds in medical applications. The investigation into its antibacterial properties against various bacteria, supported by quantum chemistry calculations, suggests a promising avenue for developing new antibacterial agents (Salman A. Khan, 2017).

Molecular Structure and Chemical Reactions

Research on the molecular structure and reactivity of related chemical compounds, including studies on nitration, bromination, and azo coupling, sheds light on the fundamental chemical properties and potential applications of 2-Bromo-6-methoxy-4-nitrobenzonitrile derivatives. These studies contribute to our understanding of the compound's behavior in various chemical environments and its potential uses in synthetic chemistry and materials science (Glidewell, Low, McWilliam, Skakle, & Wardell, 2002).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-bromo-6-methoxy-4-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O3/c1-14-8-3-5(11(12)13)2-7(9)6(8)4-10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUBKGJEFOBVOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2555924.png)

![N~1~-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2555930.png)

![6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2555932.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride](/img/structure/B2555933.png)

![Prop-2-en-1-yl 5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2555937.png)